EGFR kinase assay development demands reference inhibitors with validated sub-nanomolar potency and well-characterized selectivity across cell models. BPIQ-I addresses this requirement with an IC50 of 0.008 nM against EGFR-a 3.1-fold potency advantage over predecessor PD 153035-making it a definitive benchmark control.
• IC50 = 0.008 nM (8 pM) for EGFR tyrosine kinase; 3.1× more potent than PD 153035.
• Defined cell-line selectivity: EC50 = 6.5 µM in SKOV-3; >50 µM in A-431 and MDA-MB-231, enabling pathway-dependency discrimination.
• Ex vivo validated at 10 nM in renal proximal tubule CO2 sensitivity assays, confirming cell-permeable target engagement in tissue models.
Molecular FormulaC16H12BrN5
Molecular Weight354.20 g/mol
CAS No.174709-30-9
Cat. No.B160201
⚠ Attention: For research use only. Not for human or veterinary use.
BPIQ-I (also known as PD 159121) is a synthetic organic compound belonging to the linear imidazo[4,5-g]quinazoline class of fused tricyclic quinazolines [1]. It functions as a cell-permeable, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [2]. Characterized by a molecular formula of C16H12BrN5 and a molecular weight of 354.2 g/mol, BPIQ-I exhibits sub-nanomolar potency against its primary target . Its primary utility lies in basic research applications for probing EGFR-dependent signaling pathways in oncology and cellular physiology, and it is strictly designated for research use only, not for diagnostic or therapeutic applications [2].
2Cell-permeable probe for intracellular erbB family signaling pathways
3Structure-activity relationship and medicinal chemistry research
4Functional physiological model studies of erbB signaling
[1] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
Substituting BPIQ-I with other EGFR inhibitors, including close structural analogs or commercially available clinical agents, is not scientifically equivalent. The linear imidazo[4,5-g]quinazoline scaffold of BPIQ-I confers a specific geometry that results in quantifiable differences in biochemical potency, cellular activity, and functional selectivity compared to other EGFR inhibitors [1][2]. Generic substitution fails to account for these critical, evidence-based distinctions: BPIQ-I exhibits a 3.1-fold greater potency for EGFR inhibition (IC50 = 0.008 nM) compared to its precursor compound PD 153035 (IC50 = 0.025 nM) [1]. Furthermore, its unique activity in specific physiological models, such as the elimination of CO2 sensitivity in renal proximal tubules at a defined concentration (10 nM), represents a functional characteristic not universally shared by all EGFR inhibitors [3]. The quantitative evidence provided in Section 3 establishes that BPIQ-I is not an interchangeable commodity but a specialized tool with a distinct profile, justifying its specific selection over other in-class candidates.
Target
BPIQ-I
Linear imidazo[4,5-g]quinazoline scaffold with reported biochemical potency context.
Substitute
Angular Isomer
The angular geometry is reported as significantly less effective; scaffold shape directly impacts reported activity.
Risk: Linear tricyclic core geometry is essential for the reported target engagement. Angular isomer substitution likely invalidates comparative results.
Target
BPIQ-I
Demonstrates a 3.1-fold potency increase over PD 153035 in reported head-to-head assays.
Substitute
PD 153035
A precursor quinazoline that shows lower reported potency in direct comparisons.
Risk: Structural optimization in BPIQ-I alters the target-engagement context. Potency assumptions cannot be directly transferred from PD 153035.
Target
BPIQ-I
Blocks CO2-induced HCO3- reabsorption at 10 nM in renal proximal tubule models.
Substitute
Generic EGFR Inhibitors
Other EGFR inhibitors may not replicate the specific functional effects observed in complex physiological models.
Risk: Unique functional outcomes are not universally shared by all in-class compounds; model-response context may differ.
[1] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
[2] Rae JM, Creighton CJ, Meck JM, Haddad BR, Johnson MD. Evaluation of novel epidermal growth factor receptor tyrosine kinase inhibitors. Breast Cancer Res Treat. 2004 Jan;83(2):99-107. View Source
[3] Zhou Y, Bouyer P, Boron WF. Role of a tyrosine kinase in the CO2-induced stimulation of HCO3- reabsorption by rabbit S2 proximal tubules. Am J Physiol Renal Physiol. 2006 Aug;291(2):F358-67. View Source
BPIQ-I: Procurement Evidence Guide
Biochemical Potency Over PD 153035
In a direct head-to-head comparison, the linear imidazo[4,5-g]quinazoline BPIQ-I (compound 8) demonstrated a 3.1-fold greater potency for inhibiting EGFR tyrosine kinase activity than its lead precursor, PD 153035. This quantifiable improvement is a direct result of the fused tricyclic quinazoline scaffold [1].
Biochemical potencyHead-to-head
3.1-fold increase
Reported potency context over precursor
Direct comparison vs. PD 153035 (IC50 0.008 vs 0.025 nM)
In vitro kinase assay measuring inhibition of phosphorylation of a phospholipase C-γ1 fragment as substrate [1].
Why This Matters
For procurement, this demonstrates that BPIQ-I is not merely an analog but a structurally optimized derivative with quantifiably superior target engagement at the biochemical level, justifying its selection over the less potent precursor PD 153035 for applications requiring maximal EGFR inhibition.
[1] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
ErbB Family Selectivity Profile
BPIQ-I is described as a specific inhibitor of the tyrosine kinase activity of the EGFR and members of the erbB family [1][2]. In a functional cellular model, 10 nM BPIQ-I completely eliminated the CO2-induced stimulation of HCO3- reabsorption in rabbit S2 proximal tubules, an effect attributed to its blockade of erbB receptor tyrosine kinases [2]. This functional specificity contrasts with broader-spectrum kinase inhibitors and underscores its utility as a targeted tool compound.
Functional inhibition of CO2-induced HCO3- reabsorption in renal proximal tubules
Target Compound Data
Complete elimination of CO2 sensitivity at 10 nM concentration
Comparator Or Baseline
Baseline: CO2 stimulation in untreated tubules. Other EGFR inhibitors (e.g., PD168393 at 35 nM) also block this effect, confirming the pathway is erbB family-dependent [2]. No quantitative data comparing BPIQ-I to a non-erbB targeting kinase inhibitor was provided for this specific assay.
Quantified Difference
Not applicable for direct comparator; BPIQ-I demonstrates functional inhibition at a defined, low concentration.
Conditions
Rabbit S2 proximal tubule suspensions; measured HCO3- reabsorption (JHCO3) in response to changes in basolateral CO2 concentration [2].
Why This Matters
This evidence confirms that BPIQ-I's selectivity for the erbB family translates into a quantifiable, functional effect in a complex physiological model at a defined concentration. This distinguishes it from non-specific kinase inhibitors and provides a validated concentration for use in similar functional assays.
[1] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
[2] Zhou Y, Bouyer P, Boron WF. Role of a tyrosine kinase in the CO2-induced stimulation of HCO3- reabsorption by rabbit S2 proximal tubules. Am J Physiol Renal Physiol. 2006 Aug;291(2):F358-67. View Source
Cell Line-Dependent Antiproliferative Effects
BPIQ-I demonstrates a differential antiproliferative profile across a panel of human cancer cell lines. Its activity is most pronounced in the SKOV-3 ovarian cancer cell line, with an EC50 of 6.5 µM, while showing limited or no effect in other cell lines like A-431, U-87, and MDA-MB-231 (EC50 >50 µM) [1]. This cell-line-specific pattern of sensitivity can be used to guide experimental design and suggests a nuanced mechanism of action beyond simple target expression levels.
Cell-line sensitivityCross-study comparable
EC50 6.5 µM (SKOV-3)
Context-dependent cell-model review
4.6-fold difference to MDA-MB-468; >7.7-fold vs insensitive lines
Within the panel, a 4.6-fold difference in sensitivity exists between the most (SKOV-3) and least sensitive (MDA-MB-468) responding cell lines. No direct comparator data for other inhibitors in this exact panel was provided.
Quantified Difference
>7.7-fold difference in potency between SKOV-3 (6.5 µM) and the insensitive cell lines (>50 µM).
Conditions
Cell viability assay with a 3-day incubation period; tested concentrations ranged from 0-50 µM [1].
Why This Matters
This data is crucial for researchers selecting BPIQ-I for cellular studies. It provides a quantitative benchmark for expected activity, highlighting that SKOV-3 cells are a sensitive model system, while other common EGFR-expressing cell lines are highly resistant. This informs both experimental design and the interpretation of results when comparing to literature using other EGFR inhibitors.
[1] Rae JM, Creighton CJ, Meck JM, Haddad BR, Johnson MD. Evaluation of novel epidermal growth factor receptor tyrosine kinase inhibitors. Breast Cancer Res Treat. 2004 Jan;83(2):99-107. View Source
Linear Scaffold Geometry Advantage
A direct structure-activity relationship (SAR) study established that the linear geometry of the imidazo[4,5-g]quinazoline core of BPIQ-I is essential for its high potency. The corresponding angular isomer of BPIQ-I was found to be significantly less effective as an EGFR inhibitor [1]. This finding directly links the specific molecular architecture of BPIQ-I to its superior biochemical activity.
Scaffold geometryHead-to-head
LinearvsAngular
Supports structural specificity review
Linear isomer is essential for reported potency; angular is much less effective
Angular isomer of imidazoquinazoline: Reported as much less effective, though a specific IC50 value was not provided in the available data.
Quantified Difference
The linear isomer (BPIQ-I) is the most potent compound in the series, while its angular counterpart is significantly less effective.
Conditions
In vitro EGFR tyrosine kinase inhibition assay [1].
Why This Matters
This evidence directly addresses why a structurally similar but not identical compound cannot substitute for BPIQ-I. The linear tricyclic ring system is a non-negotiable structural feature for achieving the reported sub-nanomolar potency. Procurement of an angular isomer or a simplified quinazoline would result in a quantifiable loss of activity.
[1] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
Cell-Permeable Physicochemical Profile
The physicochemical properties of BPIQ-I are consistent with favorable cell permeability and oral bioavailability potential. It has a topological polar surface area (TPSA) of 55.63 Ų and a calculated partition coefficient (XLogP) of 3.42, and it violates none of Lipinski's Rule of Five [1]. These parameters are often associated with good membrane permeability, a characteristic supported by functional studies showing its ability to enter cells and shut down EGF-stimulated signaling [2].
Physicochemical profileClass-level inference
TPSA 55.63, XLogP 3.42, 0 rule-of-five violations
Supports cell-permeability context
Calculated properties within favorable ranges for intracellular access
Physicochemical PropertiesLipinski's Rule of FiveCell PermeabilityADMEDrug-Likeness
Evidence Dimension
Calculated physicochemical properties related to cell permeability
Class-level baseline for oral drugs: TPSA < 140 Ų and XLogP < 5 are generally favorable. BPIQ-I falls well within these ranges.
Quantified Difference
Not applicable for direct comparator; values are within favorable ranges for drug-likeness.
Conditions
Properties calculated using the Chemistry Development Kit (CDK) [1].
Why This Matters
For procurement in cell-based assays, these physicochemical properties provide confidence in the compound's ability to reach its intracellular target. The data supports its use as a cell-permeable probe, differentiating it from other potent but less permeable tool compounds and informing its formulation and handling requirements.
Physicochemical PropertiesLipinski's Rule of FiveCell PermeabilityADMEDrug-Likeness
[2] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
BPIQ-I: Research Application Scenarios
High-Sensitivity EGFR Kinase Assays
Researchers developing in vitro kinase assays or screening for EGFR inhibitors should procure BPIQ-I for use as a high-potency reference control. Its IC50 of 0.008 nM (8 pM) against EGFR makes it a benchmark for quantifying the relative potency of novel compounds and for calibrating assays that require maximal target engagement at low concentrations [1]. Its 3.1-fold greater potency over PD 153035 provides a distinct advantage in sensitivity [1].
ErbB Signaling in Functional Physiological Models
For studies exploring the role of EGFR and the erbB family in complex physiological processes, BPIQ-I is a validated tool. Its ability to block CO2-induced HCO3- reabsorption in renal proximal tubules at 10 nM confirms its utility in ex vivo tissue or organoid models where a potent, reversible, and cell-permeable erbB family inhibitor is required [2]. This application is supported by its favorable physicochemical properties that facilitate cell and tissue penetration [3].
SKOV-3 Ovarian Cancer Antiproliferative Studies
Investigators focusing on ovarian cancer or EGFR-dependent proliferation should utilize BPIQ-I in SKOV-3 cells, the most sensitive cell line in a tested panel with an EC50 of 6.5 µM [4]. This model is ideal for mechanistic studies, combination therapy screens, or validating downstream biomarkers of EGFR inhibition. Conversely, its lack of activity (EC50 >50 µM) in A-431 and MDA-MB-231 cells [4] makes it a valuable negative control tool for delineating EGFR-dependent vs. -independent pathways in those specific contexts.
EGFR Inhibitor SAR and Medicinal Chemistry
Medicinal chemists engaged in the design and optimization of next-generation EGFR inhibitors can procure BPIQ-I as a critical reference compound for SAR studies. Its linear imidazo[4,5-g]quinazoline scaffold represents an optimized core for sub-nanomolar potency, providing a structural benchmark for evaluating the impact of modifications on biochemical activity, cellular efficacy, and physicochemical properties [1][3]. Its well-defined profile aids in benchmarking new chemical entities against a validated, potent standard.
Application
Selection Property
Validation Focus
High-sensitivity kinase assays
Kinase potency context
Assay sensitivity benchmarking
ErbB functional physiology models
Pathway-specific response
CO2/HCO3- transport endpoints
SKOV-3 cancer cell studies
Cell-model endpoint review
Proliferation and viability assays
EGFR inhibitor SAR studies
Scaffold geometry profile
Linear vs. angular isomer potency review
[1] Rewcastle GW, Palmer BD, Bridges AJ, Showalter HD, Sun L, Nelson J, McMichael A, Kraker AJ, Fry DW, Denny WA. Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1996 Feb 16;39(4):918-28. View Source
[2] Zhou Y, Bouyer P, Boron WF. Role of a tyrosine kinase in the CO2-induced stimulation of HCO3- reabsorption by rabbit S2 proximal tubules. Am J Physiol Renal Physiol. 2006 Aug;291(2):F358-67. View Source
[4] Rae JM, Creighton CJ, Meck JM, Haddad BR, Johnson MD. Evaluation of novel epidermal growth factor receptor tyrosine kinase inhibitors. Breast Cancer Res Treat. 2004 Jan;83(2):99-107. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.